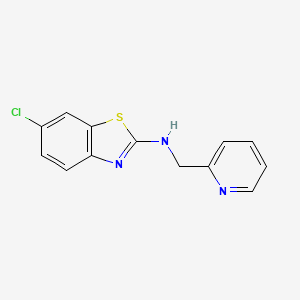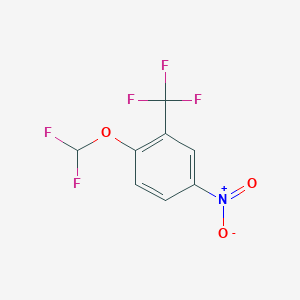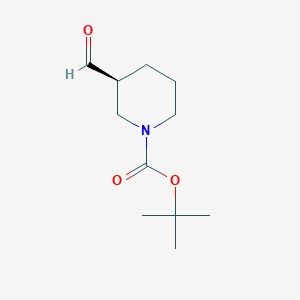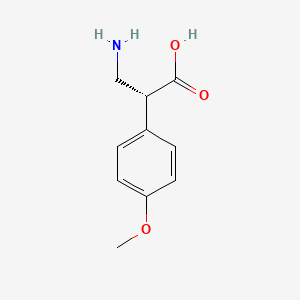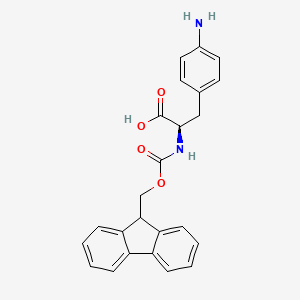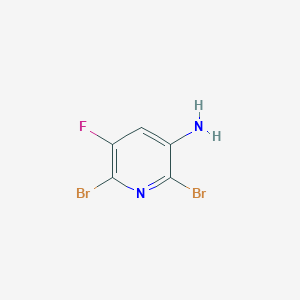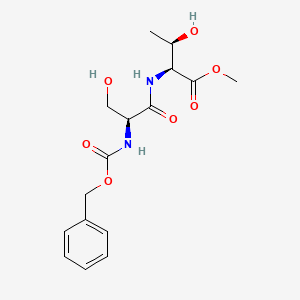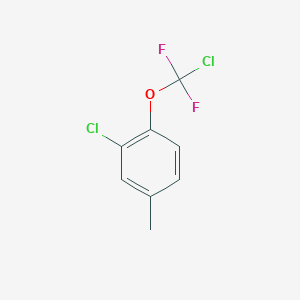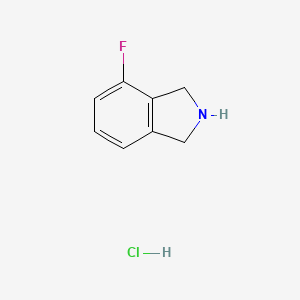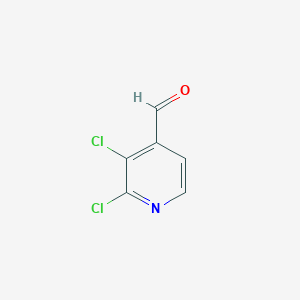![molecular formula C14H15NO3 B1390888 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione CAS No. 1087644-54-9](/img/structure/B1390888.png)
5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione
Overview
Description
“5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Some basic properties like molecular weight (245.27) and density (1.3±0.1 g/cm3) are mentioned .Scientific Research Applications
Antimycobacterial Activity
One notable application of 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione derivatives is in the development of antimycobacterial agents. Research has demonstrated the synthesis of novel derivatives from 2,3,4,5-tetrafluoro benzoic acid, which were then evaluated for their in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis, including multi-drug resistant strains. One compound, in particular, showed significant activity in reducing bacterial load in lung and spleen tissues in an animal model, highlighting its potential in treating mycobacterial infections (Dinakaran et al., 2008).
NMDA Receptor Antagonism
Another research focus has been on the development of NMDA receptor antagonists using tricyclic quinoxalinediones. These compounds were synthesized and evaluated for their affinity for the glycine binding site of the NMDA receptor, with certain derivatives showing high affinity and potential as potent glycine antagonists. This suggests a possible application in neurological conditions where NMDA receptor activity is a factor (Nagata et al., 1994).
Cytotoxic Activity
Research into the cytotoxic activities of 7-aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-dione derivatives has revealed that these compounds exhibit moderate cytotoxic activities against various human cancer cell lines. This research has also shown that the oxidation of dihydropyridine rings to pyridine in these derivatives can improve their cytotoxic activity, indicating their potential as anticancer agents (Motamedi et al., 2014).
Anticancer Agents
The design and synthesis of 4-piperazinylquinoline derivatives, based on the isatin scaffold, have been explored for their anti-breast cancer properties. Among these, certain derivatives showed significant cytotoxic effects on breast cancer cell lines, highlighting the potential of 4-piperazinylquinoline linked isatin analogs as prototypes for developing new classes of anti-breast cancer agents (Solomon et al., 2010).
properties
IUPAC Name |
10,12,12-trimethyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)18-13(17)12(15)16/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDXVUSSXRFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3OC(=O)C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



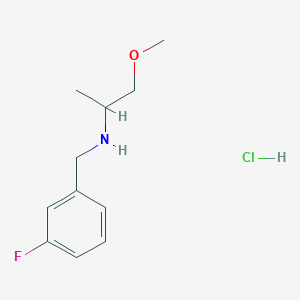
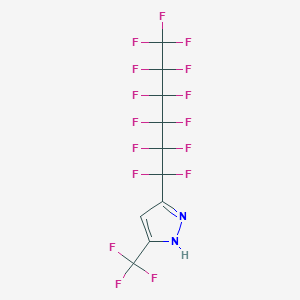
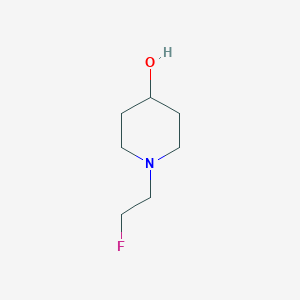
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)
